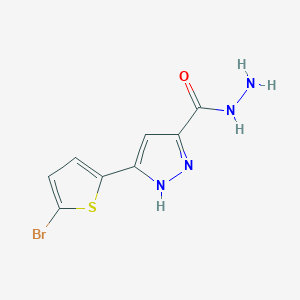

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Description

5-(5-Bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a brominated thiophene moiety and a carbohydrazide functional group. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications. The bromothiophene group enhances electron-withdrawing characteristics, while the carbohydrazide moiety provides hydrogen-bonding capabilities, influencing solubility and reactivity .

Properties

Molecular Formula |

C8H7BrN4OS |

|---|---|

Molecular Weight |

287.14 g/mol |

IUPAC Name |

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide |

InChI |

InChI=1S/C8H7BrN4OS/c9-7-2-1-6(15-7)4-3-5(13-12-4)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13) |

InChI Key |

QHESSDWGWVTVRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Coupling Reaction: The brominated thiophene is then coupled with the pyrazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide group (-CONHNH₂) readily participates in condensation reactions with carbonyl compounds (aldehydes/ketones) under acidic or basic conditions. This reaction forms hydrazones, which are critical intermediates in organic synthesis. For example:

-

Mechanism : The hydrazide nitrogen attacks the carbonyl carbon, followed by elimination of water and formation of a hydrazone linkage.

-

Reagents : Aldehydes/ketones, catalysts (e.g., acetic acid, piperidine).

-

Applications : Synthesis of heterocyclic compounds, ligands for metal complexes.

Substitution Reactions

The bromine atom on the thiophene ring acts as a leaving group in nucleophilic substitution reactions :

-

Mechanism : Organometallic reagents (e.g., Grignard, organolithium) displace bromine via single-electron transfer or polar mechanisms.

-

Reagents : Organometallic compounds (e.g., arylboronic acids, arylmagnesium bromide).

-

Products : Thiophene derivatives with substituted groups (e.g., aryl, alkyl) .

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Substitution | Arylmagnesium bromide | THF, 0°C | Thiophene derivatives |

| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂ | Base (e.g., K₂CO₃), H₂O | Biaryl compounds |

Oxidation/Reduction of Thiophene

The sulfur atom in the thiophene ring undergoes redox transformations :

-

Oxidation : Thiophene → Thiophene oxide (sulfoxide) → Thiophene sulfone.

-

Reduction : Thiophene → Dihydrothiophene (e.g., using LiAlH₄).

-

Reagents : H₂O₂, KMnO₄ (oxidation); LiAlH₄, H₂/Ni (reduction).

-

Impact : Alters electronic properties, affecting reactivity in subsequent reactions .

Coupling Reactions

The bromothiophene moiety enables cross-coupling reactions , such as Suzuki-Miyaura:

-

Mechanism : Palladium catalyst facilitates bond formation between aryl halides and boronic acids.

-

Reagents : Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃).

Hydrolysis and Stability

Under acidic/basic conditions, the carbohydrazide may undergo hydrolysis to regenerate the carboxylic acid and hydrazine. This reaction is reversible and temperature-dependent.

Scientific Research Applications

Medicinal Chemistry

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide has been investigated for its potential as an antimicrobial and anticancer agent. The presence of the bromine atom enhances its electrophilicity, making it suitable for various biological interactions.

Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a series of synthesized pyrazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis. In vitro studies on human breast cancer cells revealed that the compound could induce apoptosis, confirming its potential as an anticancer agent.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Suzuki-Miyaura Coupling Reactions : It can participate in coupling reactions to form biaryl compounds.

- Substitution Reactions : The bromine atom can be replaced with other functional groups using organometallic reagents.

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of bromine with other functional groups |

| Oxidation and Reduction | Alteration of the oxidation state of the sulfur atom |

| Coupling | Formation of complex molecules through Suzuki-Miyaura reactions |

Case Study 1: Antibacterial Activity Evaluation

A study synthesized a series of pyrazole derivatives, including this compound. These compounds were tested for antibacterial activity against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting the potential for developing new antibacterial agents.

Case Study 2: Anticancer Activity Assessment

In vitro experiments conducted on various cancer cell lines demonstrated that this compound could inhibit cell growth effectively. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating that the compound induces apoptosis in cancer cells.

Mechanism of Action

The mechanism by which 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the pyrazole ring, bromothiophene position, and hydrazide modifications. Below is a comparative analysis:

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Differential scanning calorimetry (DSC) reveals decomposition temperatures >250°C for most bromothiophene-pyrazole hybrids, indicating suitability for high-temperature applications.

Biological Activity

5-(5-Bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C10H9BrN4O2S

- Molecular Weight : 301.16 g/mol

- CAS Number : 2248181-61-3

The presence of the bromothiophene moiety and the pyrazole ring contributes to its biological activity, allowing for interactions with various biological targets.

Biological Activities

Research indicates that compounds containing pyrazole and thiophene rings exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Properties : Demonstrated potential in reducing inflammation.

- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Active against E. coli, Bacillus subtilis | |

| Anti-inflammatory | Reduces edema in animal models | |

| Anticancer | Cytotoxic effects on MCF7, A549 cell lines |

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes implicated in inflammation and cancer progression.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Alters ROS levels, contributing to its anticancer properties.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Evaluation : A study tested the compound against multiple bacterial strains, revealing significant inhibitory activity comparable to standard antibiotics like ampicillin and norfloxacin .

- Anti-inflammatory Studies : In animal models, the compound demonstrated a reduction in carrageenan-induced edema, showing efficacy similar to indomethacin .

- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited notable cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective concentrations for therapeutic use .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 | 12.50 | Moderate |

| A549 | 26.00 | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, microwave-assisted solid-phase cyclization of 5-bromothiophene chalcones with hydrazine hydrate, using fly ash:H₂SO₄ as a green catalyst, achieves yields up to 82% under solvent-free conditions . Alternative routes involve refluxing ethanol with hydrazine hydrate and KOH, followed by acidification and crystallization (yields monitored via TLC) . Optimization focuses on catalyst loading, irradiation time (for microwave methods), and solvent purity.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole protons at δ 6.1–6.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 325) and fragmentation patterns validate molecular weight .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology : Antimicrobial activity is assessed via agar diffusion assays against Staphylococcus aureus and Candida albicans, with MIC values compared to standard drugs . Anticonvulsant potential is tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, monitoring seizure latency and mortality .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic and reactive properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. Solvent effects are incorporated via the polarizable continuum model (PCM) . Molecular docking (AutoDock Vina) evaluates binding affinities to targets like dihydroorotate dehydrogenase (DHODH) .

Q. What strategies resolve contradictions in spectral or crystallographic data during structural validation?

- Methodology :

- For NMR discrepancies (e.g., unexpected splitting), variable-temperature NMR or 2D-COSY/HMQC experiments clarify dynamic processes .

- In X-ray data, SHELXL refinement (using Olex2 GUI) adjusts thermal parameters and resolves disorder by partitioning occupancy . Conflicting IR peaks may require deuteration or isotopic labeling to distinguish overlapping vibrations .

Q. How do substituents on the pyrazole and thiophene rings influence pharmacological activity?

- Methodology : Structure-Activity Relationship (SAR) studies compare analogs:

- Electron-withdrawing groups (e.g., Br at thiophene) enhance antimicrobial activity by increasing electrophilicity .

- Hydrophobic substituents (e.g., tert-butyl) improve blood-brain barrier penetration in anticonvulsant assays .

- Quantitative SAR (QSAR) models (e.g., CoMFA) correlate logP and polar surface area with bioactivity .

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

- Methodology :

- Catalyst Reusability : Fly ash:H₂SO₄ retains efficacy for 3–5 cycles without significant yield drop .

- Solvent-Free Conditions : Microwave reactions eliminate toxic solvents (e.g., DMF), reducing E-factor by 40% .

- Waste Valorization : Byproducts like Na₂SO₄ from acidification are repurposed for buffer solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.